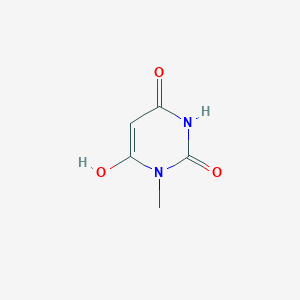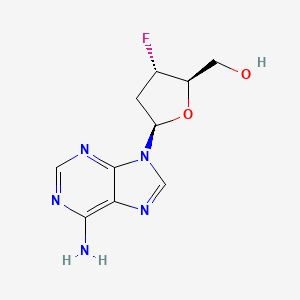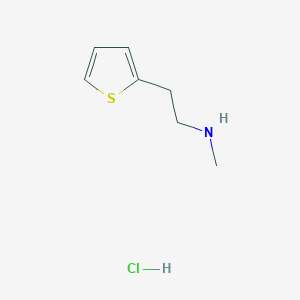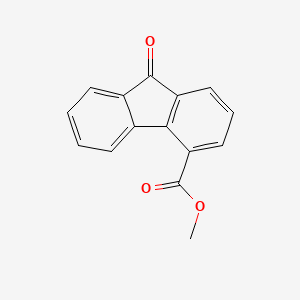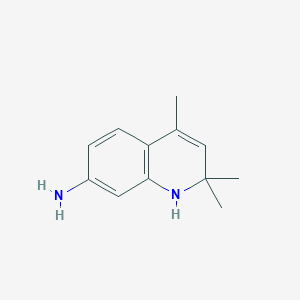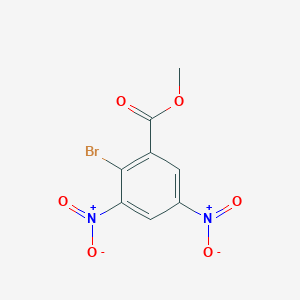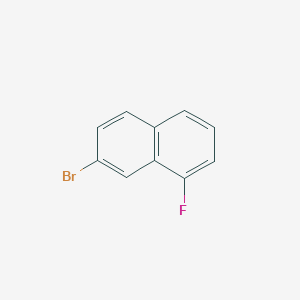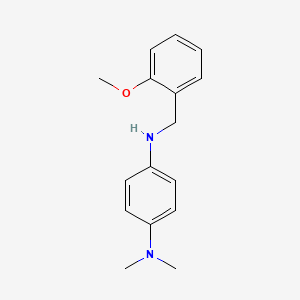
4-Isopropyl-2-methylphenol
Übersicht
Beschreibung
4-Isopropyl-2-methylphenol, also known as Isoeugenol, is a naturally occurring phenolic compound found in essential oils such as clove oil, nutmeg oil, and ylang-ylang oil. It is an important intermediate in the synthesis of several pharmaceuticals and agrochemicals. It has also been used in the synthesis of various other compounds such as fragrances, flavorings, and fragrant materials. Isoeugenol is a powerful antioxidant and has been studied for its potential benefits in the prevention of various diseases.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität in Zahnpasten
4-Isopropyl-2-methylphenol (IPMP) hat sich als wirksam gegen eine breite Palette von Bakterien erwiesen und ist eine kürzlich hinzugefügte Komponente in den Desinfektionsmitteln von Zahnpasten . Es wurde gezeigt, dass es die bakterielle Besiedlung hemmt und die Biofilmbildung unterdrückt, was es für die entsprechende Mundpflege wirksam macht .
Biofilmdispersion
Es wurde gezeigt, dass IPMP in Biofilme eindringen und Bakterien effektiv zerstören oder die Lebensfähigkeit von Bakterien in oralen Biofilmen verringern kann . Diese Eigenschaft macht es zu einer wertvollen Ergänzung für Mundpflegeprodukte.
Antifungal Aktivität
Neben seinen antibakteriellen Eigenschaften zeigt IPMP auch eine antifungale Aktivität . Dies macht es zu einer vielseitigen Verbindung, die in einer Vielzahl von Anwendungen eingesetzt werden kann, bei denen sowohl antibakterielle als auch antifungale Eigenschaften erwünscht sind.
Entzündungshemmende und schmerzstillende Eigenschaften
IPMP hat sich als entzündungshemmend und schmerzstillend erwiesen . Dies macht es potenziell nützlich bei der Entwicklung neuer Medikamente und Therapien für Erkrankungen, die mit Entzündungen und Schmerzen einhergehen.
Antispasmodische Aktivität
Die antispasmodische Aktivität von IPMP könnte es zu einer nützlichen Verbindung bei der Behandlung von Erkrankungen machen, die mit Muskelkrämpfen einhergehen .
Antiseptische Eigenschaften
Die antiseptischen Eigenschaften von IPMP könnten es zu einer wertvollen Zutat in Produkten machen, die dazu bestimmt sind, das Wachstum krankheitserregender Mikroorganismen zu verhindern .
Antitumoraktivitäten
IPMP hat sich als antitumaktiv erwiesen . Dies deutet auf potenzielle Anwendungen in der Krebsforschung und -behandlung hin.
Verwendung in Kosmetika und Duftstoffen
Aufgrund seines angenehmen Aromas und Geschmacks wird IPMP in Kosmetika, Duftstoffen und anderen Branchen verwendet . Seine breite Palette an biologischen und pharmazeutischen Aktivitäten trägt zu seinem Wert in diesen Anwendungen bei.
Wirkmechanismus
Target of Action
4-Isopropyl-2-methylphenol, also known as carvacrol, is a component of essential oils produced by aromatic plants and spices . It has been reported to exhibit numerous bioactivities in cells and animals . It has been confirmed by pharmacological and clinical studies to show strong bactericidal or antibacterial activities against parasitic microorganisms such as the Trichophyton .
Mode of Action
Carvacrol’s mode of action is primarily through its interaction with bacterial cells. It has been shown to have a high antimicrobial activity, which is attributed to the presence of the free hydroxyl group, hydrophobicity, and the phenol moiety . It is particularly effective against food-borne pathogens, including Escherichia coli, Salmonella, and Bacillus cereus .
Biochemical Pathways
Carvacrol affects several biochemical pathways. It has been shown to induce neurite outgrowth by activating the NGF high-affinity trkA receptor and the downstream PI3K-AKT and MAPK-ERK pathways . In addition, carvacrol increases the expression of proteins involved in neuronal plasticity .
Pharmacokinetics
It is known that carvacrol is a lipophilic small molecule able to cross the blood–brain barrier .
Result of Action
The molecular and cellular effects of carvacrol’s action are diverse. It has been reported to have antioxidative properties in food and in vivo . It also inhibits the production of microbial and fungal toxins . Moreover, carvacrol has anti-inflammatory, analgesic, antiarthritic, antiallergic, anticarcinogenic, antidiabetic, cardioprotective, gastroprotective, hepatoprotective, and neuroprotective properties .
Action Environment
The action of carvacrol can be influenced by environmental factors. For instance, it has been shown that carvacrol can permeate biofilm and effectively destroy bacteria or decrease the viability of bacteria in oral biofilms . The removal of the biofilm that had already formed was found to be difficult .
Biochemische Analyse
Biochemical Properties
4-Isopropyl-2-methylphenol has been reported to exhibit numerous bioactivities in cells and animals . It interacts with various enzymes, proteins, and other biomolecules. The hydrophobic nature of this compound, due to the presence of a benzene ring and methyl and isopropyl substituents, allows it to bind with guanine present in DNA .
Cellular Effects
This compound has been shown to induce apoptosis, cytotoxicity, cell cycle arrest, and antimetastatic activity. It also displays different antiproliferative effects and inhibits signaling pathways such as MAPKs and PI3K/AKT/mTOR . It has anti-inflammatory effects via inhibiting recruitment of cytokines and chemokines, and antioxidant effects via scavenging of free radicals .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The free radical substitution reaction with NBS on allylic positions is one of the known reactions .
Temporal Effects in Laboratory Settings
Its boiling points are much higher than those of alkanes, ethers, etc., of similar molecular mass .
Dosage Effects in Animal Models
Data on carvacrol toxicology is limited. Various toxicology studies have been done in different animal models . The lethal dose (LD 50) value of thymol for rats and guinea pigs is 980 mg/kg and 88 mg/kg, body weight, respectively .
Metabolic Pathways
This compound is involved in the mevalonic acid (MVA) pathway or by plastidic enzymatic 1-deoxy-D-xylulose-5-phosphate (DXP) pathway, also called the 2-C-methylerythritol-4-phosphate (MEP) pathway .
Transport and Distribution
It is known that the compound is used in food products both as a flavoring component and as a preservative .
Subcellular Localization
It is known that the compound has a molecular formula of C10H14O .
Eigenschaften
IUPAC Name |
2-methyl-4-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7(2)9-4-5-10(11)8(3)6-9/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXXLXHHWYNKJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169745 | |
| Record name | 4-Isopropyl-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1740-97-2 | |
| Record name | Isocarvacrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1740-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isopropyl-o-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001740972 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isopropyl-o-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ISOPROPYL-O-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41Y0OLM4LN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



